molecular formula C21H25N5O3S B11984936 5-(Diethylamino)-2-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol

5-(Diethylamino)-2-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol

Cat. No.: B11984936
M. Wt: 427.5 g/mol
InChI Key: QVODIYLANFINKN-LPYMAVHISA-N
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Description

5-(Diethylamino)-2-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol is a complex organic compound characterized by its unique structure, which includes a diethylamino group, a dimethoxyphenyl group, and a triazole ring

Preparation Methods

The synthesis of 5-(Diethylamino)-2-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

5-(Diethylamino)-2-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

5-(Diethylamino)-2-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Diethylamino)-2-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological membranes, altering their properties and affecting cellular functions. The triazole ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

When compared to similar compounds, 5-(Diethylamino)-2-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C21H25N5O3S

Molecular Weight

427.5 g/mol

IUPAC Name

4-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H25N5O3S/c1-5-25(6-2)16-9-7-15(17(27)12-16)13-22-26-20(23-24-21(26)30)14-8-10-18(28-3)19(11-14)29-4/h7-13,27H,5-6H2,1-4H3,(H,24,30)/b22-13+

InChI Key

QVODIYLANFINKN-LPYMAVHISA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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